molecular formula C7H13N B1595054 1-Dimethylamino-2-pentyne CAS No. 7383-77-9

1-Dimethylamino-2-pentyne

Cat. No. B1595054
CAS RN: 7383-77-9
M. Wt: 111.18 g/mol
InChI Key: XOJYPYPTLZUHAG-UHFFFAOYSA-N
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Description

1-Dimethylamino-2-pentyne, also known as N,N-dimethylpent-2-yn-1-amine or dimethyl-pent-2-ynylamine, is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.18 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Dimethylamino-2-pentyne consists of a pentynyl group (a five-carbon chain with a triple bond) attached to a dimethylamino group . The InChI representation of the molecule is InChI=1S/C7H13N/c1-4-5-6-7-8(2)3/h4,7H2,1-3H3 .


Physical And Chemical Properties Analysis

1-Dimethylamino-2-pentyne has a molecular weight of 111.18 g/mol . Other computed properties include a XLogP3-AA value of 1.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 111.104799419 g/mol . The topological polar surface area is 3.2 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 2-silanorcaranes : 1-Dimethylamino-2-pentyne plays a role in the synthesis of 2-silanorcaranes, used in organometallic chemistry. Rosenberg and Zuckerman (1971) describe its involvement in a series of steps including the hydrosilation of 5-chloro-1-pentyne and intramolecular Barbier cyclization (Rosenberg & Zuckerman, 1971).

  • Reaction with Dialkylamines : Borisova et al. (1985) studied the reaction of 1-Dimethylamino-2-pentyne with dialkylamines, which is significant in organic chemistry for understanding the behavior of amines in chemical reactions (Borisova et al., 1985).

Pharmacological Studies

  • Anticonvulsant Properties : Dimmock et al. (1992) investigated the anticonvulsant properties of compounds related to 1-Dimethylamino-2-pentyne. This research contributes to the development of new anticonvulsant drugs (Dimmock et al., 1992).

  • Potential Antidepressant Agents : A study by Clark et al. (1979) explored the potential of 1-Dimethylamino-2-pentyne derivatives as antidepressant agents, focusing on their biochemical and pharmacological profiles (Clark et al., 1979).

  • Antipsychotic Effects Evaluation : Moghaddam et al. (2013) evaluated the antipsychotic effects of derivatives of 1-Dimethylamino-2-pentyne in a mouse model of schizophrenia. This research contributes to understanding the therapeutic potential of these compounds in treating psychiatric disorders (Moghaddam et al., 2013).

  • ino-2-pentyne, showed promise in slowing the growth of glioma, a type of brain tumor (Hexum et al., 2015).

Chemical Interaction Studies

  • Tertiary Amine Precursors Study : Farrar (1961) conducted a study on tertiary amine precursors of pirylene, which included 1-dimethylamino-4-pentyne, a related compound. This research is significant for understanding the chemical properties and interactions of these amines (Farrar, 1961).

  • Reaction with Trifluoromethanesulfonato : Gately et al. (1992) studied the reaction of a related compound, 4,4-dimethyl-1-(trimethylsilyl)-2-pentyne, with μ-oxobis[(trifluoromethanesulfonato)(phenyl)iodine(III)], which is relevant for understanding the reactivity of these compounds in complex chemical systems (Gately et al., 1992).

Synthesis of Analgesic Compounds

  • Key Intermediates in Analgesic Synthesis : Collina et al. (1999) investigated the resolution of 2-Dimethylamino-3-pentanone, a key intermediate in the synthesis of alkylaminoalkylnaphthalenic analgesics, derived from 1-Dimethylamino-2-pentyne (Collina et al., 1999).

properties

IUPAC Name

N,N-dimethylpent-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-5-6-7-8(2)3/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJYPYPTLZUHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224332
Record name 1-Dimethylamino-2-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dimethylamino-2-pentyne

CAS RN

7383-77-9
Record name 1-Dimethylamino-2-pentyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dimethylamino-2-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7383-77-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Durelle, JR Vanderveen, Y Quan… - Physical Chemistry …, 2015 - pubs.rsc.org
… The amines presented in this paper do not require CO 2 pressures over 10 bar (with the exception of 1-dimethylamino-2-pentyne which is estimated to require 60–70 bar at a 1 [thin …
Number of citations: 65 pubs.rsc.org
RF Winter, KW Klinkhammer, S Záliš - organometallics, 2001 - ACS Publications
Ruthenium−aminoallenylidene complexes trans-[Cl(L 2 ) 2 RuCCC(NR 2 )CH 2 R‘] + EF 6 - (4a−f; E = P, Sb, L 2 = chelating diphosphine) are accessible from the respective dichloro …
Number of citations: 79 pubs.acs.org
ES Roberts, WL Alworth, PF Hollenberg - Archives of Biochemistry and …, 1998 - Elsevier
A series of acetylenic compounds whose structures were based on “P450 2E1-like” substrates was investigated for their ability to cause inactivation of P450 2E1-dependentp-…
Number of citations: 60 www.sciencedirect.com
G Ebeling, MR Meneghetti, F Rominger… - Organometallics, 2002 - ACS Publications
A simple and efficient method for the preparation of unsymmetrical palladium YCY‘PdCl (Y, Y‘ = NR 2 , Py, PPh 2 , OPPh 2 , and SR) “pincer” complexes has been disclosed from the …
Number of citations: 64 pubs.acs.org
JR DURELLE - 2014 - library-archives.canada.ca
… Yi Quan performed all of the experiments, collected all of the data with the help of Jesse Vanderveen and myself with the exception of the 1-dimethylamino-2-pentyne data which I had …
Number of citations: 2 library-archives.canada.ca
I Ellis - 2016 - ora.ox.ac.uk
Heterogeneous catalysis is a key industrial process involved in the synthesis of nearly all chemicals currently produced. The environmental impact of these processes is huge so …
Number of citations: 3 ora.ox.ac.uk
JR Vanderveen - 2018 - search.proquest.com
Switchable-hydrophilicity solvents (SHSs) are amine and amidine solvents that can be reversibly switched between two forms: one that forms a biphasic mixture with water and another …
Number of citations: 2 search.proquest.com
U Alshana, M Hassan, M Al-Nidawi, E Yilmaz… - TrAC Trends in …, 2020 - Elsevier
Since their introduction by Philip G. Jessop and co-workers in 2005, switchable-hydrophilicity solvents (SHS), have gained a wide acceptance among scientists working in the field of …
Number of citations: 53 www.sciencedirect.com
RRD Djouani, X Qian - International Journal of Current Research, 2018 - hal.science
Nickel deposition process.In the present paper, we review studies of the electrode position of nickel nickel based alloys in aqueous solution over the last two decades, which have built …
Number of citations: 4 hal.science

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